1-Thia-4-azaspiro[4.4]nonane 1-Thia-4-azaspiro[4.4]nonane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17651727
InChI: InChI=1S/C7H13NS/c1-2-4-7(3-1)8-5-6-9-7/h8H,1-6H2
SMILES:
Molecular Formula: C7H13NS
Molecular Weight: 143.25 g/mol

1-Thia-4-azaspiro[4.4]nonane

CAS No.:

Cat. No.: VC17651727

Molecular Formula: C7H13NS

Molecular Weight: 143.25 g/mol

* For research use only. Not for human or veterinary use.

1-Thia-4-azaspiro[4.4]nonane -

Specification

Molecular Formula C7H13NS
Molecular Weight 143.25 g/mol
IUPAC Name 1-thia-4-azaspiro[4.4]nonane
Standard InChI InChI=1S/C7H13NS/c1-2-4-7(3-1)8-5-6-9-7/h8H,1-6H2
Standard InChI Key YNGQTZNAFYTZNB-UHFFFAOYSA-N
Canonical SMILES C1CCC2(C1)NCCS2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-Thia-4-azaspiro[4.4]nonane is systematically named according to IUPAC nomenclature as 1-thia-4-azaspiro[4.4]nonane, reflecting its spirocyclic structure comprising a sulfur atom (thia) and a nitrogen atom (aza) within two fused four-membered rings . Key identifiers include:

PropertyValueSource
CAS Registry Number176-30-7
Molecular FormulaC₇H₁₃NS
Molecular Weight143.25 g/mol
Exact Mass143.077 g/mol
SMILES NotationC1CCC2(C1)NCCS2
Topological Polar Surface Area37.33 Ų

The compound’s spiro junction at the shared carbon atom creates a rigid bicyclic framework, as visualized in its 3D conformational model . This structural rigidity influences its reactivity and interaction with biological targets, though detailed mechanistic studies remain limited.

Stereoelectronic Properties

The sulfur atom introduces electronegativity and lone-pair electrons, while the nitrogen atom contributes basicity. The spiro arrangement imposes torsional strain, which may enhance reactivity in ring-opening or functionalization reactions. Computational analyses predict a logP value of 1.92, indicating moderate lipophilicity suitable for membrane permeability in pharmacological contexts .

Synthesis and Manufacturing

Industrial Production Challenges

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by its heteroatom composition. The sulfur atom may render it susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions. Solubility in polar solvents (e.g., water, ethanol) is likely limited due to its moderate logP, though experimental data are unavailable .

Spectroscopic Characteristics

Predicted NMR spectra would show distinct signals for the spiro carbon (δ 60–70 ppm in 13C^{13}\text{C} NMR) and the nitrogen-bound protons (δ 2.5–3.5 ppm in 1H^{1}\text{H} NMR). Mass spectral analysis should exhibit a molecular ion peak at m/z 143.1 .

Derivatives and Related Compounds

Ethyl 1-Thia-4-azaspiro[4.4]nonane-3-carboxylate

A structurally modified derivative, this ester (C₁₀H₁₇NO₂S) incorporates a carboxylate group at position 3, enhancing its utility as a synthetic intermediate. Its hydrochloride salt (C₁₀H₁₈ClNO₂S) has been investigated for potential bioactivity, though results are preliminary .

DerivativeMolecular FormulaMolecular WeightKey Modifications
Parent CompoundC₇H₁₃NS143.25 g/mol
Ethyl EsterC₁₀H₁₇NO₂S215.31 g/molCarboxylate at C3
Hydrochloride SaltC₁₀H₁₈ClNO₂S251.78 g/molImproved crystallinity

Reactivity and Functionalization

The nitrogen atom in 1-thia-4-azaspiro[4.4]nonane can undergo alkylation or acylation, while the sulfur atom participates in oxidation reactions. These transformations enable the synthesis of diversely functionalized analogs for structure-activity relationship studies .

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